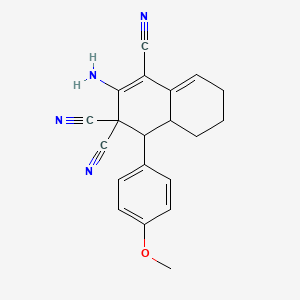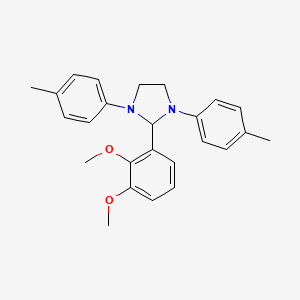![molecular formula C22H13BrCl2N2OS2 B11532484 1-(4-bromophenyl)-2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11532484.png)
1-(4-bromophenyl)-2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone is a complex organic compound that features a bromophenyl group, a benzothiazole ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. One common route includes:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of the Dichlorophenyl Group: The benzothiazole intermediate is then reacted with 2,4-dichlorobenzaldehyde in the presence of a base to form the imine linkage.
Attachment of the Bromophenyl Group: The final step involves the reaction of the intermediate with 4-bromobenzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(4-bromophenyl)-2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the reduction of the imine group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-bromophenyl)-2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its complex structure and functional groups.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring and the dichlorophenyl group can play crucial roles in binding to the target site, while the bromophenyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone
- 1-(4-fluorophenyl)-2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone
Uniqueness: 1-(4-bromophenyl)-2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone is unique due to the presence of the bromophenyl group, which can impart distinct chemical and physical properties compared to its analogs. The bromine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H13BrCl2N2OS2 |
|---|---|
Molecular Weight |
536.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[[6-[(2,4-dichlorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C22H13BrCl2N2OS2/c23-15-4-1-13(2-5-15)20(28)12-29-22-27-19-8-7-17(10-21(19)30-22)26-11-14-3-6-16(24)9-18(14)25/h1-11H,12H2 |
InChI Key |
XJAXSVZOMKEJDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=C(C=C4)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(1E)-2-phenylpropylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11532401.png)

![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine](/img/structure/B11532404.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11532406.png)
![2-[(6-{[(E)-9-Anthrylmethylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11532414.png)
![4-Chloro-2-[(E)-[(4-iodophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11532427.png)

![2,7-bis(3-nitrophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B11532437.png)
![2-methoxy-4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11532440.png)
![5-Bromo-N'-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11532442.png)
![5-methyl-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11532443.png)
![3,4-Dibromo-2-[(E)-[(4-iodophenyl)imino]methyl]-6-methoxyphenol](/img/structure/B11532447.png)
![2,2'-{(3,3'-dimethylbiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(4-bromo-6-chlorophenol)](/img/structure/B11532451.png)
![4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B11532456.png)
